molecular formula C22H25N5OS B12048357 N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide CAS No. 477731-17-2

N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide

Cat. No.: B12048357
CAS No.: 477731-17-2
M. Wt: 407.5 g/mol
InChI Key: KTBBJPAMGARJIM-BUVRLJJBSA-N
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Description

N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and propoxyphenyl groups, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution Reactions: The phenyl and propoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Hydrazinecarbothioamide Moiety: This involves the reaction of hydrazine with carbon disulfide to form hydrazinecarbothioamide, which is then coupled with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings and the hydrazinecarbothioamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-((1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide
  • N-Propyl-2-((1-phenyl-3-(4-ethoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide

Uniqueness

N-Ethyl-2-((1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl)methylene)hydrazinecarbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxyphenyl group, in particular, influences its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds.

Properties

CAS No.

477731-17-2

Molecular Formula

C22H25N5OS

Molecular Weight

407.5 g/mol

IUPAC Name

1-ethyl-3-[(E)-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylideneamino]thiourea

InChI

InChI=1S/C22H25N5OS/c1-3-14-28-20-12-10-17(11-13-20)21-18(15-24-25-22(29)23-4-2)16-27(26-21)19-8-6-5-7-9-19/h5-13,15-16H,3-4,14H2,1-2H3,(H2,23,25,29)/b24-15+

InChI Key

KTBBJPAMGARJIM-BUVRLJJBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=S)NCC)C3=CC=CC=C3

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=S)NCC)C3=CC=CC=C3

Origin of Product

United States

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